![molecular formula C22H15BrClFN2O3 B12617426 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is a complex organic compound that features a pyrazole ring substituted with bromophenoxy and chlorofluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of polar solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromophenoxy and chlorofluorobenzyl groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group results in quinones, while reduction of the bromophenoxy group can yield phenolic derivatives .
Scientific Research Applications
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol
- 2-(5-(4-chlorostyryl)-1-(penta-1,3-dien-2-yl)-1H-pyrazol-3-yl)phenol
Uniqueness
2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenoxy and chlorofluorobenzyl groups enhances its reactivity and potential for diverse applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrazole core in 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol?
- The pyrazole ring can be synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl derivatives. For example, sodium hydride (NaH) is commonly used as a base to deprotonate intermediates and facilitate nucleophilic substitutions, as seen in analogous pyrazole syntheses (e.g., PMB protection steps in phenol derivatives) . Adjust stoichiometry and temperature to optimize regioselectivity.
Q. How can the regiochemistry of substituents on the pyrazole ring be confirmed experimentally?
- Use 1H NMR to analyze coupling constants and splitting patterns. For instance, pyrazole protons typically exhibit distinct resonances between δ 6.5–8.5 ppm, with coupling constants (J) reflecting adjacent substituents. IR spectroscopy (e.g., C=N stretching at ~1590 cm⁻¹) and X-ray crystallography (for solid-state confirmation) are also critical .
Q. What analytical methods are suitable for assessing the compound’s solubility and stability in biological buffers?
- Perform HPLC-UV with reverse-phase columns (C18) to monitor degradation under physiological pH (7.4) and temperature (37°C). Solubility can be quantified via shake-flask methods using PBS or DMSO as co-solvents. Stability studies should include kinetic monitoring of hydrolysis (e.g., ester or ether linkages) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-bromophenoxy and 2-chloro-6-fluorobenzyloxy groups influence bioactivity?
- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with halogen substitutions (e.g., Cl → F, Br → I) or removal of bulky groups. Compare inhibitory potency in enzyme assays (e.g., kinase or phosphatase targets). Computational docking (e.g., AutoDock Vina) can predict binding interactions, guided by crystal structures of related compounds (e.g., Jak2 inhibitors with pyrazole scaffolds) .
Q. What experimental approaches resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Evaluate metabolic stability using hepatic microsomes (human/rat) to identify rapid clearance pathways. Pharmacokinetic profiling (e.g., plasma half-life, bioavailability) in rodent models can clarify bioavailability limitations. Cross-validate in vitro cytotoxicity (e.g., IC50 in cancer cell lines) with in vivo tumor xenograft models .
Q. How can the compound’s potential as a kinase inhibitor be mechanistically validated?
- Use ATP-competitive binding assays (e.g., fluorescence polarization) to measure affinity for kinase domains. Phosphorylation inhibition can be quantified via Western blot (e.g., pSTAT3/5 for Jak2 targets). Compare with known inhibitors (e.g., AZD1480, a pyrazol-pyrimidine Jak2 inhibitor) to benchmark potency .
Q. What strategies mitigate oxidative degradation of the phenol moiety during long-term storage?
- Formulate with antioxidants (e.g., BHT, ascorbic acid) and store under inert gas (N2/Ar) at –20°C. Lyophilization or encapsulation in cyclodextrins can enhance stability. Monitor degradation via LC-MS to identify oxidation byproducts (e.g., quinone formation) .
Q. Methodological Notes
- Synthetic Optimization : Use high-throughput screening (HTS) to identify optimal catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-bromide bonds) .
- Crystallography : Submit crystals for single-crystal X-ray diffraction to resolve ambiguity in regiochemistry (e.g., bromophenoxy orientation) .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (ClogP, polar surface area) with bioactivity .
Properties
Molecular Formula |
C22H15BrClFN2O3 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
2-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C22H15BrClFN2O3/c23-16-4-1-2-7-20(16)30-21-11-26-27-22(21)14-9-8-13(10-19(14)28)29-12-15-17(24)5-3-6-18(15)25/h1-11,28H,12H2,(H,26,27) |
InChI Key |
XVYAEWPJYRFDSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.